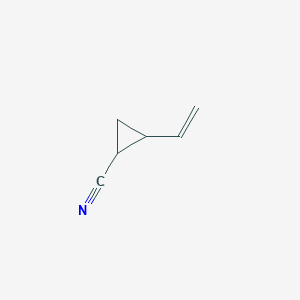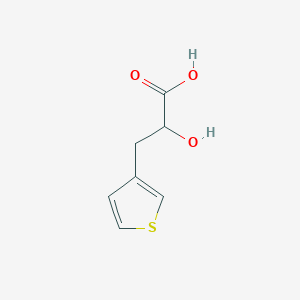
2-Hydroxy-3-(thiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
The synthesis of 2-Hydroxy-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate . Industrial production methods may vary, but they typically involve similar condensation reactions with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
2-Hydroxy-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.
Scientific Research Applications
2-Hydroxy-3-(thiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as drug candidates for various diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(thiophen-3-yl)propanoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, leading to their biological effects. The exact pathways and targets may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Hydroxy-3-(thiophen-3-yl)propanoic acid can be compared with other thiophene derivatives, such as:
3-(Thiophen-2-yl)propanoic acid: Similar in structure but with the thiophene ring attached at a different position.
3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid: Contains a nitrophenyl group, which may impart different chemical and biological properties.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-hydroxy-3-thiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C7H8O3S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6,8H,3H2,(H,9,10) |
InChI Key |
VEAISOMFKUYIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13272459.png)
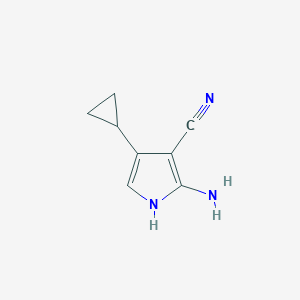
amine](/img/structure/B13272482.png)
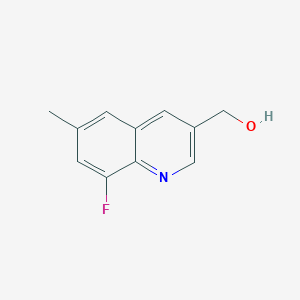
![4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13272494.png)
![7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13272496.png)
![{1-[(piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13272501.png)

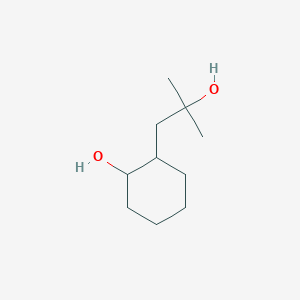

![6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13272546.png)
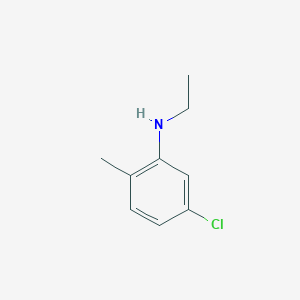
![N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B13272562.png)
